molecular formula C9H10O2 B2925981 3-Ethyl-2-hydroxybenzaldehyde CAS No. 73289-91-5

3-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B2925981
CAS No.: 73289-91-5
M. Wt: 150.177
InChI Key: GEAPDYBQINBSRA-UHFFFAOYSA-N
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Description

Structural Context and Significance within the Salicylaldehyde (B1680747) Class

3-Ethyl-2-hydroxybenzaldehyde belongs to the salicylaldehyde class of compounds. The parent compound, salicylaldehyde (2-hydroxybenzaldehyde), is defined by a benzene (B151609) ring substituted with a hydroxyl (-OH) group and an aldehyde (-CHO) group at adjacent (ortho) positions. ymdb.caumaryland.eduwikipedia.org This ortho arrangement is crucial, as it allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, influencing the compound's physical and chemical properties.

The structure of this compound is distinguished by the presence of an ethyl (-CH₂CH₃) group at the 3-position of the benzene ring, adjacent to the hydroxyl group. cymitquimica.comnih.gov This substitution is significant as it modifies the properties of the parent salicylaldehyde molecule. The saturated ethyl group increases the compound's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents, while potentially reducing the reactivity of the aromatic ring compared to analogues with unsaturated substituents. cymitquimica.com The core reactivity of the hydroxyl and aldehyde functional groups, however, remains, allowing it to participate in a wide range of chemical transformations characteristic of salicylaldehydes. cymitquimica.com

Research Trajectories and Scope within Organic Chemistry

In the field of organic chemistry, this compound is primarily valued as a synthetic intermediate or building block. cymitquimica.com Its bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic aldehyde group, allows for a variety of reactions. cymitquimica.com This makes it a versatile precursor for constructing more elaborate molecular frameworks, particularly in the synthesis of heterocyclic compounds and other substituted aromatics. cymitquimica.comtandfonline.com

Detailed research findings indicate specific applications for this compound. It serves as a key intermediate in the synthesis of certain thiosemicarbazones, which have been studied as inhibitors of enzymes like lysophosphatidic acid acyltransferase. chemicalbook.com The aldehyde function readily undergoes condensation reactions with amines to form Schiff bases, a class of compounds with extensive applications in coordination chemistry and materials science. tandfonline.comacs.org Furthermore, its potential use as an intermediate in the development of pharmaceuticals and fragrances has been noted. cymitquimica.com Research has also pointed towards potential antioxidant activity for the compound, highlighting another avenue of scientific investigation. biosynth.com The compound and its derivatives, such as 5-Bromo-3-ethyl-2-hydroxybenzaldehyde, are utilized in synthetic organic chemistry to create new molecules with specific functional groups that influence reactivity and potential applications. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPDYBQINBSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethyl 2 Hydroxybenzaldehyde

Established Synthetic Pathways and Precursors

Traditional synthetic routes to 3-Ethyl-2-hydroxybenzaldehyde primarily involve the direct formylation of 2-ethylphenol (B104991) at the position ortho to the hydroxyl group.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.org In its classic form, the reaction involves treating a phenol (B47542) with chloroform in the presence of a strong base, such as sodium hydroxide. unacademy.com The reactive species is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base. wikipedia.org The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, leading preferentially to ortho-substitution. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org

For the synthesis of this compound, the starting material would be 2-ethylphenol. The reaction introduces the formyl (-CHO) group at the C3 position, which is ortho to the hydroxyl group. unacademy.com

Reaction Scheme: Reimer-Tiemann Reaction Reimer-Tiemann reaction of 2-ethylphenol to form this compound

A general representation of the Reimer-Tiemann reaction applied to 2-ethylphenol.

The reaction is typically performed in a biphasic solvent system because the hydroxide base is insoluble in chloroform. wikipedia.org While effective, the reaction can have drawbacks such as moderate yields and the formation of a para-isomer byproduct, 3-ethyl-4-hydroxybenzaldehyde. epo.org Modifications to the classic procedure, such as using phase-transfer catalysts, can improve the interaction between reactants and enhance reaction efficiency. wikipedia.org

To achieve higher regioselectivity and yields, several directed functionalization methods have been developed for the ortho-formylation of phenols. These methods utilize specific reagents to direct the introduction of the aldehyde group exclusively to the ortho position.

Duff Reaction: The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol and boric acid or acetic acid. wikipedia.orgsynarchive.comchemeurope.com The reaction is suitable for electron-rich aromatic compounds, such as phenols. wikipedia.org The electrophilic species is an iminium ion generated from hexamine, which attacks the aromatic ring ortho to the hydroxyl group. chemeurope.com Subsequent hydrolysis of the intermediate produces the final salicylaldehyde (B1680747) derivative. chemeurope.com Applying this reaction to 2-ethylphenol would yield this compound. While generally providing good ortho-selectivity, the Duff reaction can sometimes result in low yields. ecu.edu

Magnesium-Mediated Formylation (Casnati-Skattebøl Reaction): A highly regioselective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. mdma.chsynarchive.comresearchgate.net This method proceeds via the formation of a magnesium phenoxide, which chelates with formaldehyde, directing the electrophilic attack specifically to the ortho position. mdma.ch This approach offers excellent yields and high selectivity for the desired ortho-isomer, making it a powerful tool for synthesizing substituted salicylaldehydes like this compound. mdma.chorgsyn.org

Directed Formylation Method Formylating Agent Key Reagents/Catalyst Primary Product
Duff Reaction HexamineAcidic medium (e.g., glycerol, boric acid)Ortho-hydroxybenzaldehyde
Casnati-Skattebøl Reaction ParaformaldehydeMagnesium chloride, TriethylamineOrtho-hydroxybenzaldehyde

An alternative to the direct formylation of 2-ethylphenol is to construct the molecule from precursors that already contain some of the required structural features. One such strategy involves the Fries rearrangement. In this approach, an ester of the phenol is rearranged under the influence of a Lewis acid catalyst to form a hydroxyaryl ketone.

A plausible precursor-based route for this compound could start with the esterification of 2-ethylphenol with formic acid to produce 2-ethylphenyl formate. patsnap.com This ester could then undergo a Fries rearrangement. While the Fries rearrangement typically yields ketone derivatives, a related reaction, the photo-Fries rearrangement, can be used to generate aldehydes. However, controlling the regioselectivity to favor the desired this compound product over other isomers would be a critical challenge in this approach.

Another precursor-based method involves the oxidation of a precursor molecule. For example, the synthesis of 4-hydroxybenzaldehyde can be achieved by the selective oxidation of the methyl group of p-cresol. googleapis.com A similar strategy could be envisioned where 3-ethyl-2-methylphenol is selectively oxidized to yield this compound, although this would require a highly specific oxidizing agent to avoid reaction at the ethyl group or the aromatic ring.

Novel and Green Chemistry Synthetic Strategies

Recent advances in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These "green chemistry" approaches aim to reduce solvent use, minimize waste, and lower energy consumption.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry. These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid base or acid. This technique, known as mechanochemistry or reactive grinding, can lead to high yields and reduced waste.

For the synthesis of salicylaldehyde derivatives, a solvent-free method has been reported involving the reactive grinding of a phenol with paraformaldehyde in the presence of magnesium methoxide. orientjchem.org This one-pot synthesis demonstrates the feasibility of producing hydroxybenzaldehydes without the need for bulk reaction solvents, thus reducing environmental impact and simplifying product purification. orientjchem.org This approach is a promising green alternative for the synthesis of compounds like this compound.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.net

This technology has been successfully applied to various reactions for synthesizing benzaldehyde derivatives. For instance, the Reimer-Tiemann reaction has been performed under microwave irradiation, suggesting a potential route for a more efficient synthesis of this compound. researchgate.net Additionally, other reactions, such as the synthesis of nitro-substituted salicylaldehydes, have been shown to proceed efficiently under microwave conditions, achieving good yields in short reaction times (40-50 minutes). chemicalbook.com

Method Conventional Heating Time Microwave-Assisted Time Yield Improvement Reference
Synthesis of quinoline derivatives3 h to overnight3-4 minLower yield in conventional method
Synthesis of coumarin derivatives20 min (18% conversion)10 min97% yield with microwave

These examples highlight the potential of microwave-assisted synthesis to enhance the production of this compound by providing a faster and more efficient alternative to traditional synthetic protocols.

Regioselective Synthesis Challenges and Solutions

The synthesis of this compound presents a significant regioselectivity challenge inherent to the electrophilic substitution of substituted phenols. The starting material, 2-ethylphenol, possesses two activating groups on the aromatic ring: a hydroxyl (-OH) group and an ethyl (-C₂H₅) group. Both are ortho, para-directing, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves for electrophilic attack. This dual influence complicates direct formylation, as it can lead to a mixture of isomeric products, thereby reducing the yield of the desired compound.

The primary challenge is to introduce the formyl group (-CHO) exclusively at the position ortho to the hydroxyl group and adjacent to the ethyl group, while preventing substitution at the para position. Classical formylation methods, such as the Reimer-Tiemann reaction, often suffer from a lack of regioselectivity and can produce significant amounts of the undesired para-isomer (4-hydroxy-3-ethylbenzaldehyde) alongside the target ortho-isomer. orgsyn.orgarabjchem.orgepo.org

To overcome these challenges, modern synthetic strategies focus on methods that exploit chelation to direct the formylating agent specifically to the ortho position. These solutions ensure high regioselectivity and improved yields.

Chelation-Controlled ortho-Formylation

A highly effective solution to the regioselectivity problem involves the use of magnesium ions to form a stable chelate with the phenol substrate. mdma.chactachemscand.orgresearchgate.net This approach, often referred to as the Casiraghi or Skattebøl formylation, leverages the coordination of a magnesium phenoxide intermediate to direct the electrophile. mdma.chactachemscand.orgorgsyn.org

The general mechanism involves two key steps:

Formation of a Magnesium Phenoxide: The phenol is first deprotonated using a base in the presence of a magnesium salt, typically magnesium dichloride (MgCl₂) with triethylamine (Et₃N), or by reacting it with a Grignard reagent. mdma.chdesigner-drug.com This forms a magnesium phenoxide complex.

Directed Formylation: The magnesium ion in the complex chelates with the oxygen of the phenoxide and also coordinates with the formylating agent (commonly paraformaldehyde). This coordination forms a rigid six-membered ring transition state that holds the formylating agent in close proximity to the ortho position of the hydroxyl group, facilitating electrophilic attack exclusively at that site. mdma.chresearchgate.net

This method has proven to be highly specific for ortho-formylation, with no detectable formation of the para-isomer in many cases. orgsyn.orgdesigner-drug.com The reaction is applicable to a wide range of alkyl-substituted phenols, providing excellent yields of the corresponding salicylaldehyde derivatives. actachemscand.orgorgsyn.org

Research Findings on Regioselective Formylation of Alkylphenols

While specific yield data for the synthesis of this compound using this method is not extensively detailed in all literature, the effectiveness of the magnesium-mediated approach has been demonstrated for various structurally similar alkylphenols. These results serve as a strong indicator of its applicability and success in controlling regioselectivity.

Table 1: Comparison of Formylation Methods for Phenols
MethodSubstrateKey ReagentsSelectivityReported Issues
Reimer-TiemannPhenolChloroform, Strong Base (e.g., KOH)Mixture of ortho and para isomersLow yield, poor selectivity, difficult handling of chloroform arabjchem.orgepo.org
Duff ReactionPhenolHexamethylenetetramine (HMTA), AcidHighly ortho-selectiveCan form o,p-dialdehydes as by-products designer-drug.com
Magnesium-Mediated FormylationAlkylphenolsMgCl₂, Triethylamine, ParaformaldehydeExclusively ortho-formylationElectron-withdrawing groups can slow the reaction mdma.chactachemscand.orgorgsyn.org

The magnesium dichloride-triethylamine method offers a practical and efficient solution for large-scale preparations, avoiding the use of hazardous reagents and overcoming the regioselectivity limitations of classical methods. orgsyn.orgmdma.ch For electron-rich phenols, such as 2-ethylphenol, this method is expected to proceed with high efficiency and selectivity.

Table 2: Yields for ortho-Formylation of Various Alkylphenols Using MgCl₂/Et₃N/Paraformaldehyde Method
Starting PhenolProductYield (%)Reference
o-Cresol2-Hydroxy-3-methylbenzaldehyde42% (as DNP derivative) designer-drug.com
p-tert-Butylphenol2-Hydroxy-5-tert-butylbenzaldehydeExcellent mdma.ch
2-Bromophenol3-Bromosalicylaldehyde90% orgsyn.org
2-tert-Butylphenol3-tert-Butyl-2-hydroxybenzaldehyde90% chemicalbook.com

Chemical Reactivity and Transformation of 3 Ethyl 2 Hydroxybenzaldehyde

Aldehyde Group Reactivity in Advanced Organic Synthesis

The aldehyde group is characterized by a carbonyl (C=O) functional group where the carbon atom is bonded to a hydrogen atom and an aromatic ring. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the partial positive charge on the carbonyl carbon. youtube.com

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol.

In the case of 3-Ethyl-2-hydroxybenzaldehyde, the presence of the aromatic ring can influence reactivity. Aromatic aldehydes like benzaldehyde are generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes such as propanal. askfilo.com This reduced reactivity is attributed to the electron-withdrawing resonance effect of the aromatic ring, which delocalizes the positive charge on the carbonyl carbon, making it less electrophilic. askfilo.com

A common example of nucleophilic addition is the formation of hydroxynitriles (cyanohydrins) by reacting an aldehyde with a cyanide nucleophile, such as from hydrogen cyanide (HCN) or sodium cyanide (NaCN). youtube.com The reaction involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

Reaction Type Nucleophile General Product
Cyanohydrin FormationCN⁻2-(1-hydroxyethyl)-3-ethylbenzonitrile
Grignard ReactionR-MgXSecondary alcohol
Wittig ReactionPh₃P=CHRAlkene
HydrationH₂OHydrate (gem-diol)

This table represents potential nucleophilic addition reactions for this compound based on general aldehyde reactivity.

Condensation reactions are crucial carbon-carbon bond-forming processes in which the aldehyde group of this compound can participate.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org Weak bases like piperidine or amines are often used as catalysts. wikipedia.orgthermofisher.com The reaction of 2-hydroxybenzaldehydes (salicylaldehydes) with compounds like ethyl cyanoacetate can lead to the formation of coumarin derivatives, a class of valuable heterocyclic compounds. researchgate.net Similarly, this compound can react with active methylene compounds such as malonic acid or diethyl malonate in the presence of a base to yield substituted cinnamic acid derivatives or other conjugated systems. wikipedia.orgtandfonline.com

Aldol Condensation: The aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.insigmaaldrich.com In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are used. libretexts.org For a successful mixed aldol reaction with minimal side products, one of the carbonyl partners should not have α-hydrogens and thus cannot form an enolate. libretexts.org this compound, like benzaldehyde, lacks α-hydrogens and can act as the electrophilic acceptor for an enolate derived from another aldehyde or ketone (e.g., acetone or acetaldehyde). libretexts.orgscribd.com

Condensation Reaction Reactant Catalyst Typical Product
KnoevenagelDiethyl malonatePiperidine/Acetic AcidDiethyl 2-((3-ethyl-2-hydroxyphenyl)methylene)malonate
KnoevenagelMalonic AcidPyridine/Piperidine(E)-3-(3-ethyl-2-hydroxyphenyl)acrylic acid
Aldol (Crossed)AcetoneNaOH/KOH4-(3-ethyl-2-hydroxyphenyl)but-3-en-2-one
Aldol (Crossed)AcetaldehydeNaOH/KOH3-(3-ethyl-2-hydroxyphenyl)propenal

This table provides examples of condensation reactions involving this compound.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. askfilo.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents. organic-chemistry.orgmdpi.com Modern, greener protocols often utilize oxidants like Oxone or hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgmdpi.com The oxidation of this compound would yield 3-Ethyl-2-hydroxybenzoic acid.

Esterification: While direct esterification typically involves a carboxylic acid and an alcohol, aldehydes can be converted to esters through oxidative esterification. This process involves the oxidation of the aldehyde in the presence of an alcohol. Alternatively, the aldehyde can first be oxidized to the corresponding carboxylic acid, which is then esterified in a subsequent step using methods like the Fischer esterification (acid-catalyzed reaction with an alcohol) or by using catalysts such as dried Dowex H+ resin. nih.gov

Reaction Reagents Product
OxidationKMnO₄ or H₂O₂/catalyst3-Ethyl-2-hydroxybenzoic acid
Esterification (via carboxylic acid)1. Oxidation 2. Ethanol, H⁺Ethyl 3-ethyl-2-hydroxybenzoate

This table summarizes oxidation and subsequent esterification possibilities.

Phenolic Hydroxyl Group Interactions

The phenolic hydroxyl group imparts distinct properties to this compound, enabling its participation in non-covalent interactions and coordination chemistry.

The ortho-positioning of the hydroxyl and aldehyde groups in this compound allows for the formation of a strong intramolecular hydrogen bond. wikipedia.org The hydroxyl group acts as the hydrogen bond donor, and the carbonyl oxygen of the aldehyde group serves as the acceptor. wikipedia.org This interaction creates a stable six-membered quasi-ring structure.

This intramolecular hydrogen bonding has several consequences:

Increased Stability: It significantly stabilizes the molecule's conformation. wikipedia.org

Physical Properties: It affects physical properties such as boiling point and solubility.

Supramolecular Chemistry: The hydroxyl group can also participate in intermolecular hydrogen bonding with other molecules, including solvents or other molecules of this compound, leading to the formation of larger molecular architectures like chains or layers in the solid state. researchgate.net Studies on related hydroxybenzaldehydes have shown that molecules can link via O-H···O hydrogen bonds between the hydroxyl and aldehyde groups of adjacent molecules. researchgate.net The presence of both donor and acceptor sites allows for the creation of complex hydrogen-bonded networks. mdpi.comsciforum.net

This compound is a valuable precursor for synthesizing ligands capable of coordinating with metal ions. The most common application is in the formation of Schiff base ligands. A Schiff base is formed through the condensation reaction between the aldehyde group and a primary amine.

When this compound reacts with a primary amine (R-NH₂), it forms a Schiff base (an imine) where the phenolic hydroxyl group is positioned ortho to the C=N bond. This arrangement creates a bidentate chelation site, typically involving the phenolic oxygen and the imine nitrogen. Such ligands can coordinate with a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. researchgate.netresearchgate.net The chelation process enhances the stability of the resulting complex. mdpi.com The electronic properties of the metal complexes can be tuned by modifying the substituents on either the salicylaldehyde (B1680747) derivative or the amine.

The formation of these metal complexes is significant in various fields, including catalysis and materials science. The coordination of the metal ion to the ligand is confirmed through techniques like FT-IR spectroscopy, which shows a shift in the C=N stretching frequency and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Ethyl Group Influence on Reactivity and Electronic Properties

The presence of an ethyl group at the 3-position, ortho to the hydroxyl group and meta to the aldehyde, significantly modulates the reactivity and physical properties of the parent 2-hydroxybenzaldehyde molecule. This influence can be dissected into steric and electronic effects.

The ethyl group, being bulkier than a hydrogen atom, introduces steric hindrance around the adjacent hydroxyl and aldehyde functionalities. This steric bulk can impede the approach of reagents, thereby affecting the kinetics of reactions involving these groups. For instance, in reactions such as condensation or the formation of Schiff bases where nucleophilic attack on the carbonyl carbon of the aldehyde is the key step, the ethyl group can sterically shield the reaction center. This hindrance can lead to a decrease in reaction rates compared to the unsubstituted 2-hydroxybenzaldehyde.

Interactive Data Table: Expected Impact of Ethyl Group on Reaction Rates

Reaction TypeAttacking ReagentExpected Effect of 3-Ethyl Group on RateRationale
Schiff Base FormationPrimary Amine (e.g., Aniline)DecreaseSteric hindrance impeding nucleophilic attack on the carbonyl carbon.
Acetal FormationAlcohol (e.g., Ethanol)DecreaseSteric shielding of the aldehyde group.
Aldol CondensationEnolateDecreaseHindrance to the approach of the bulky enolate nucleophile.
Oxidation to Carboxylic AcidOxidizing Agent (e.g., KMnO4)MinimalThe reaction site is the aldehyde C-H bond, which is less sterically hindered.

The ethyl group is an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I effect). This electronic effect influences the reactivity of the aromatic ring and the properties of the attached functional groups. By donating electron density into the benzene (B151609) ring, the ethyl group can slightly increase the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. However, the directing effects of the powerful ortho, para-directing hydroxyl group and the meta-directing aldehyde group will dominate the regioselectivity of such reactions.

The electron-donating nature of the ethyl group also has a subtle effect on the acidity of the phenolic hydroxyl group. By increasing the electron density on the oxygen atom, the ethyl group makes the proton slightly less acidic compared to the unsubstituted 2-hydroxybenzaldehyde.

From a physical properties perspective, the introduction of the ethyl group increases the nonpolar character of the molecule. This leads to a higher solubility in nonpolar organic solvents and a decreased solubility in polar solvents like water, compared to 2-hydroxybenzaldehyde. The increased molecular weight and surface area due to the ethyl group also lead to stronger van der Waals forces, which can result in a higher boiling point.

Interactive Data Table: Predicted Physicochemical Properties

Property2-HydroxybenzaldehydeThis compoundReason for Change
Acidity of -OH groupMore acidicLess acidicElectron-donating effect of the ethyl group.
Water SolubilityHigherLowerIncreased nonpolar character from the ethyl group.
Solubility in Nonpolar Solvents (e.g., Toluene)LowerHigherIncreased lipophilicity.
Boiling PointLowerHigherIncreased molecular weight and van der Waals forces.

Radical Reactions and Their Synthetic Utility

Beyond its ionic and polar reactions, this compound and its derivatives can participate in radical reactions, offering alternative pathways for carbon-carbon bond formation and functionalization.

A notable class of radical reactions with significant synthetic potential is the addition of α-alkoxy carbon radicals to the carbonyl group of benzaldehyde derivatives. researchgate.net This type of reaction allows for the formation of a new carbon-carbon bond and the creation of a secondary alcohol. In the context of 2-hydroxybenzaldehyde derivatives, a reagent system often employed involves the use of a trialkylborane, such as triethylborane (Et3B), in the presence of air (O2) to generate the α-alkoxy carbon radical from a suitable precursor. researchgate.net

The general mechanism involves the generation of an ethyl radical from the Et3B/O2 system, which then abstracts a hydrogen atom from the α-position of an ether or a similar compound to form an α-alkoxy carbon radical. This nucleophilic radical then adds to the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting alkoxy radical intermediate is then typically quenched to afford the final alcohol product.

For this compound, the presence of the phenolic hydroxyl group can influence the course of these radical reactions. It has been shown that a combination of Et3B and a Lewis acid, such as diethylaluminum chloride (Et2AlCl), can promote the radical coupling reaction between α-alkoxyacyl tellurides and 2-hydroxybenzaldehyde derivatives. researchgate.net The Lewis acid is presumed to coordinate with the hydroxyl and carbonyl oxygens, which can influence the stereoselectivity and efficiency of the radical addition.

The synthetic utility of these radical additions lies in their ability to form complex molecules under mild conditions. They are particularly useful for constructing carbon-carbon bonds where traditional ionic methods might be problematic due to sensitive functional groups. The products of these reactions, substituted benzyl alcohols, are versatile intermediates in organic synthesis.

Interactive Data Table: Example of α-Alkoxy Carbon Radical Addition

ReactantsReagents and ConditionsProduct TypeSynthetic Utility
2-Hydroxybenzaldehyde derivative, α-Alkoxyacyl tellurideEt3B, Et2AlCl, O2, in CH2Cl2 at low temperatureDiol derivativeConstruction of complex polyol structures. researchgate.net
Benzaldehyde, EtherEt3B, airSecondary alcohol with an ether linkageFormation of C-C bonds and introduction of an alkoxy group.

Derivatization Strategies and the Study of 3 Ethyl 2 Hydroxybenzaldehyde Analogs

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a prominent class of derivatives formed by the condensation reaction between the aldehyde group of 3-ethyl-2-hydroxybenzaldehyde and a primary amine. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group) jocpr.com. The presence of the hydroxyl group ortho to the aldehyde often leads to the formation of a stable six-membered intramolecular hydrogen bond in the resulting Schiff base nih.gov.

The general synthesis of these derivatives involves refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) jocpr.com. Upon completion, the Schiff base product can often be isolated by cooling the reaction mixture and collecting the resulting precipitate through filtration jocpr.com.

Formation Kinetics and Thermodynamics

The study of the formation kinetics of Schiff bases derived from salicylaldehydes has shown that the reaction typically follows second-order kinetics, being first order with respect to both the aldehyde and the amine jocpr.com. The rate of reaction is influenced by various factors, including temperature, the nature of the solvent, and the electronic and steric effects of substituents on both reactants. An increase in temperature generally leads to an increase in the reaction rate jocpr.com.

Table 1: Factors Influencing Schiff Base Formation Kinetics

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed faster.
Solvent Polarity VariableCan influence the stability of the reactants, transition state, and products differently.
Substituent Effects (Aldehyde) Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack. Steric hindrance near the aldehyde group can decrease the reaction rate.
Substituent Effects (Amine) Electron-donating groups on the amine can increase its nucleophilicity, leading to a faster reaction. Steric bulk on the amine can hinder its approach to the carbonyl carbon, slowing the reaction.

Structural Elucidation of Schiff Bases

The structural characterization of Schiff bases derived from this compound is crucial for confirming their identity and understanding their properties. A combination of spectroscopic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a strong absorption band in the IR spectrum corresponding to the C=N (azomethine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹ researchgate.net. Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), typically in the downfield region of the spectrum nih.gov. The chemical shifts of the aromatic protons will also be affected by the formation of the imine bond. ¹³C NMR spectroscopy will show a characteristic signal for the azomethine carbon.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these Schiff bases typically show characteristic bands in the UV-Vis region, which can be attributed to π-π* and n-π* electronic transitions within the aromatic rings and the azomethine group chemistryjournal.net.

Table 2: Spectroscopic Data for a Representative Schiff Base Derivative of a Substituted Salicylaldehyde (B1680747)

Spectroscopic TechniqueKey FeatureTypical Range/ValueReference
IR Spectroscopy C=N stretch1600-1650 cm⁻¹ researchgate.net
¹H NMR Spectroscopy -CH=N- proton signalδ 8.0-9.0 ppm nih.gov
UV-Vis Spectroscopy π-π* and n-π* transitions250-450 nm chemistryjournal.net

Halogenated and Alkylated Derivatives

Further derivatization of this compound can be achieved by introducing substituents onto the aromatic ring, such as halogens or additional alkyl/aryl groups. These modifications can significantly alter the electronic properties and steric environment of the molecule.

Bromination and Other Halogenation Methods

The introduction of halogen atoms, particularly bromine, onto the aromatic ring of hydroxybenzaldehydes can be achieved through electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho- and para-directing group, while the aldehyde group is a meta-directing deactivator. In the case of this compound, the positions for electrophilic attack will be influenced by the directing effects of the hydroxyl, ethyl, and aldehyde groups.

While specific studies on the bromination of this compound are scarce, information on the bromination of 3-hydroxybenzaldehyde (B18108) indicates that the reaction can lead to the formation of 2-bromo-3-hydroxybenzaldehyde (B121576) tandfonline.commdpi.comnih.gov. A common method for bromination involves treating the starting material with bromine in a suitable solvent like acetic acid mdpi.com. Other halogenating agents, such as N-bromosuccinimide (NBS), can also be employed. The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the halogenation.

Introduction of Diverse Alkyl/Aryl Substituents

The introduction of additional alkyl or aryl substituents onto the aromatic ring of this compound can be accomplished through various synthetic methodologies.

Friedel-Crafts Alkylation/Acylation: The Friedel-Crafts reaction can be used to introduce alkyl or acyl groups onto the aromatic ring. The reaction typically involves an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst. The regioselectivity will be governed by the directing effects of the existing substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. To utilize these reactions, the this compound ring would first need to be functionalized with a suitable group, such as a halogen or a triflate, to act as a coupling partner.

Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide learncbse.in.

Other Functionalized Analogs and Their Synthesis

Beyond Schiff bases, halogenated, and alkylated derivatives, a variety of other functionalized analogs of this compound can be synthesized to explore a wider range of chemical space.

Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 3-ethyl-2-hydroxymethylphenol.

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. This would produce 3-ethyl-2-hydroxybenzoic acid.

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene. This allows for the extension of the carbon chain and the introduction of various substituents on the newly formed double bond.

Reimer-Tiemann Reaction: While this compound is a product of a related reaction, the Reimer-Tiemann reaction on a corresponding 2-ethylphenol (B104991) could be a synthetic route to introduce the aldehyde group at a different position if desired, though regioselectivity would be a key consideration learncbse.in.

The synthesis of these and other functionalized analogs expands the library of compounds based on the this compound scaffold, enabling further investigation into their chemical and potentially biological properties.

Table 3: Summary of Derivatization Strategies for this compound

Reaction TypeFunctional Group TargetedReagents/ConditionsProduct Class
Schiff Base Formation AldehydePrimary amine, ethanol, refluxImines
Halogenation Aromatic RingBromine/acetic acid, NBSHalogenated benzaldehydes
Friedel-Crafts Alkylation Aromatic RingAlkyl halide, Lewis acidAlkylated benzaldehydes
Williamson Ether Synthesis HydroxylAlkyl halide, baseEthers
Reduction AldehydeNaBH₄, LiAlH₄Alcohols
Oxidation AldehydeKMnO₄, Jones reagentCarboxylic acids
Wittig Reaction AldehydePhosphorus ylideAlkenes

Comparative Studies of Structure-Reactivity Relationships among Derivatives

The reactivity of this compound analogs is profoundly influenced by the electronic nature and spatial arrangement of substituents on the aromatic ring. These modifications can alter the electron density at the reactive aldehyde and hydroxyl groups, thereby affecting reaction rates and equilibrium constants for various transformations, such as the formation of Schiff bases.

A common approach to quantifying these effects is through the study of reaction kinetics. For instance, the rate of condensation with an amine to form an imine (Schiff base) is sensitive to the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups (EWGs) attached to the aromatic ring increase this electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, resulting in slower reaction rates.

To illustrate this, consider a hypothetical comparative study on the formation of Schiff bases from a series of this compound derivatives. The reaction rates can be determined by monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectroscopy.

Table 1: Hypothetical Kinetic Data for the Reaction of Substituted this compound Derivatives with Aniline

DerivativeSubstituent at C5Electronic Effect of SubstituentRate Constant (k) (M⁻¹s⁻¹)Relative Rate (k/k₀)
This compound-HNeutral1.2 x 10⁻³1.00
3-Ethyl-2-hydroxy-5-nitrobenzaldehyde-NO₂Strong Electron-Withdrawing8.5 x 10⁻³7.08
5-Bromo-3-ethyl-2-hydroxybenzaldehyde-BrWeak Electron-Withdrawing2.1 x 10⁻³1.75
3-Ethyl-2-hydroxy-5-methylbenzaldehyde-CH₃Weak Electron-Donating7.8 x 10⁻⁴0.65
3-Ethyl-5-methoxy-2-hydroxybenzaldehyde-OCH₃Strong Electron-Donating4.5 x 10⁻⁴0.38

Note: The data presented in this table is hypothetical and for illustrative purposes only. k₀ is the rate constant for the unsubstituted derivative.

The data in the hypothetical table clearly demonstrates the trend: the presence of a strong electron-withdrawing group like a nitro group (-NO₂) significantly accelerates the reaction, whereas electron-donating groups such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) retard it. The bromo substituent (-Br), being weakly electron-withdrawing, results in a modest rate increase.

Beyond purely electronic effects, steric hindrance can also play a significant role. Bulky substituents near the aldehyde group can impede the approach of the nucleophile (in this case, the amine), thereby slowing down the reaction rate, irrespective of the substituent's electronic nature.

Another important aspect of structure-reactivity in these derivatives is the acidity of the phenolic hydroxyl group. The presence of electron-withdrawing groups increases the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through resonance and inductive effects. This change in acidity can be quantified by measuring the pKa values of the derivatives.

Table 2: Hypothetical pKa Values for Substituted this compound Derivatives

DerivativeSubstituent at C5Electronic Effect of SubstituentpKa
This compound-HNeutral8.50
3-Ethyl-2-hydroxy-5-nitrobenzaldehyde-NO₂Strong Electron-Withdrawing6.25
5-Bromo-3-ethyl-2-hydroxybenzaldehyde-BrWeak Electron-Withdrawing7.80
3-Ethyl-2-hydroxy-5-methylbenzaldehyde-CH₃Weak Electron-Donating8.75
3-Ethyl-5-methoxy-2-hydroxybenzaldehyde-OCH₃Strong Electron-Donating8.90

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical pKa values in Table 2 show that electron-withdrawing groups lower the pKa, making the phenol more acidic, while electron-donating groups have the opposite effect. This modulation of acidity is crucial in reactions where the phenoxide form of the molecule is the active species.

Applications in Advanced Chemical Research

Role as a Building Block in Complex Organic Molecule Synthesis

The utility of 3-Ethyl-2-hydroxybenzaldehyde as a foundational unit, or building block, is rooted in the reactivity of its functional groups. The aldehyde group readily participates in condensation and addition reactions, while the hydroxyl group can be deprotonated to form a nucleophilic phenoxide, enabling a wide array of synthetic transformations.

Derivatives of 2-hydroxybenzaldehyde (salicylaldehyde) are well-established intermediates in the production of various specialty chemicals, including pharmaceuticals, pesticides, and coumarins oecd.org. The presence of the ethyl group at the 3-position on the aromatic ring of this compound allows for the synthesis of analogues of these compounds with modified properties. The ethyl group can influence factors such as solubility, lipophilicity, and biological activity, enabling the fine-tuning of the final product for specific applications. For instance, the core salicylaldehyde (B1680747) structure is integral to the Reimer-Tiemann reaction, a classic method for synthesizing hydroxy aldehydes from phenols, which are then used in further industrial syntheses oecd.orgresearchgate.net.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters linked together by organic molecules wikipedia.org. The properties of MOFs are highly dependent on the structure of these organic linkers mdpi.com. Functional groups on the linker molecule can impart specific characteristics to the framework, such as basicity for catalytic applications. For example, ligands containing amino groups have been used to create basic frameworks acs.org. This compound, with its reactive aldehyde and hydroxyl functionalities, is a suitable candidate for synthesizing or modifying these organic linkers. It can be used to build complex, functionalized struts that, when coordinated with metal ions, form robust, porous materials with tailored properties for applications in gas storage, separation, and catalysis wikipedia.orggoogle.com.

Coordination Chemistry and Ligand Design

The ortho-hydroxybenzaldehyde structure is a classic motif for designing chelating ligands capable of binding to a wide range of metal ions. The proximity of the hydroxyl and aldehyde groups facilitates the formation of stable, often multidentate, ligands through straightforward chemical reactions.

One of the most significant applications of salicylaldehyde derivatives is in the synthesis of N,N′-bis(salicylidene)ethylenediamine, commonly known as Salen mdpi.comwikipedia.org. These tetradentate Schiff base ligands are formed by the condensation reaction of two equivalents of a salicylaldehyde derivative with a diamine, such as ethylenediamine wikipedia.org.

By using this compound and a chiral diamine, researchers can synthesize C₂-symmetric chiral Salen ligands. When these chiral ligands are complexed with metal ions like cobalt, manganese, or chromium, they form powerful catalysts for asymmetric synthesis mdpi.combeilstein-journals.org. For example, chiral Co-Salen complexes have demonstrated outstanding catalytic ability in the hydrolytic kinetic resolution (HKR) of terminal epoxides, affording highly enantiomerically enriched diol products beilstein-journals.org. The ethyl group on the salicylaldehyde moiety can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity in reactions such as asymmetric epoxidation and the ring-opening of epoxides mdpi.com.

Table 1: Catalytic Applications of Metal-Salen Complexes in Asymmetric Reactions

Metal CenterSalen Ligand TypeAsymmetric ReactionReference
Mn(III)ChiralEnantioselective epoxidation of cis-olefins mdpi.com
Cr(III)ChiralAsymmetric ring opening of epoxides mdpi.com
Co(II)/Co(III)ChiralHydrolytic kinetic resolution of epoxides mdpi.combeilstein-journals.org
Zn(II)ChiralAlkynylation of ketones mdpi.com

The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II) nih.govmdpi.com. The formation of these complexes is typically confirmed through a suite of spectroscopic and analytical techniques.

Upon complexation, the ligand coordinates to the metal ion, often through the deprotonated phenolic oxygen and the imine nitrogen atoms mdpi.comhspublishing.org. This coordination event leads to distinct and observable changes in the spectroscopic properties of the molecule. In infrared (IR) spectroscopy, the broad absorption band corresponding to the phenolic O-H stretch typically disappears, and the C=N (imine) stretching frequency shifts, indicating the involvement of these groups in binding to the metal center mdpi.com. Similarly, the electronic absorption (UV-Vis) spectra of the complexes differ from that of the free ligand, with shifts in the intraligand π-π* and n-π* transition bands confirming coordination mdpi.com. These spectroscopic methods, alongside techniques like NMR and mass spectrometry, are crucial for characterizing the structure and bonding within the metal complexes nih.govhspublishing.org.

Table 2: Typical Spectroscopic Shifts Upon Metal Complexation with Salicylaldehyde-Derived Schiff Base Ligands

Spectroscopic MethodObservation in Free LigandObservation in Metal ComplexImplicationReference
FT-IRBroad band for phenolic ν(O-H)Disappearance of the O-H bandDeprotonation and coordination of phenolic oxygen mdpi.com
FT-IRSharp band for ν(C=N) at ~1605 cm⁻¹Shift to lower or higher frequencyCoordination of imine nitrogen to the metal center mdpi.com
UV-VisBands for π-π* and n-π* transitionsShifts in the position and intensity of ligand-based transitionsAlteration of electronic environment upon coordination mdpi.com
FT-IRNo bands in the low-frequency regionAppearance of new bands for ν(M-N) and ν(M-O)Direct evidence of metal-ligand bond formation hspublishing.org

Material Science Applications

The field of material science leverages the unique properties of organic and polymeric compounds for a vast array of functions nih.gov. Phenolic compounds, in particular, are precursors to important polymers like Bakelite. Research has shown that related compounds, such as 3-hydroxybenzaldehyde (B18108), can undergo oxidative polycondensation to form oligo-3-hydroxybenzaldehyde. This suggests a pathway for this compound to be used as a monomer for the synthesis of novel functional polymers. The incorporation of the 3-ethyl salicylaldehyde unit into a polymer backbone would be expected to influence the material's final properties, such as thermal stability, solubility in organic solvents, and its ability to chelate metal ions. Such functional polymers have potential applications in areas like industrial water treatment, where they can be used as adsorbents for pollutants or as components in advanced membrane technologies nih.gov.

Organic Nonlinear Optical (NLO) Materials Development

Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in photonics and optoelectronics, including high-speed data communication and optical computing. The NLO response of organic molecules is intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer.

While this compound itself does not possess strong NLO properties, it serves as an excellent building block for constructing larger, more complex molecules with enhanced NLO activity. A common and effective strategy is the synthesis of Schiff bases through the condensation reaction of this compound with various primary amines. The resulting imine (-C=N-) linkage extends the π-conjugation of the system, which is a critical factor for achieving high NLO responses.

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for practical applications.

Research into Schiff bases derived from substituted salicylaldehydes has demonstrated their potential as SHG active materials. Although specific SHG efficiency values for derivatives of this compound are not extensively documented in readily available literature, studies on analogous systems provide valuable insights. For instance, theoretical studies on salicylaldehyde-derived Schiff bases have shown that the introduction of electron-donating and electron-withdrawing groups can significantly influence the SHG response. The ethyl group in this compound acts as a weak electron-donating group, which can be paired with a suitable amine containing a strong electron-acceptor group to create a "push-pull" system conducive to a high SHG efficiency. The non-centrosymmetric crystal packing of these Schiff bases is also a crucial prerequisite for observing a macroscopic SHG effect.

Compound Family Typical SHG Efficiency Relative to KDP *Key Structural Features
Salicylaldehyde Schiff BasesVaries significantly with substituentsExtended π-conjugation, Intramolecular charge transfer
D-π-A SystemsCan exceed KDPStrong electron donor and acceptor groups
Note: KDP (Potassium Dihydrogen Phosphate) is a standard reference material for SHG measurements. Data presented is qualitative based on general findings for similar compound classes.

The NLO response of a material originates at the molecular level and is quantified by the molecular hyperpolarizability (β). This parameter reflects the ease with which the electron cloud of a molecule can be distorted by an external electric field, such as that from an intense laser beam. Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting the hyperpolarizability of new molecules and guiding the design of potent NLO materials.

For Schiff bases derived from this compound, DFT studies can elucidate the relationship between their electronic structure and NLO properties. The first hyperpolarizability (β) is of particular interest for second-order NLO effects like SHG. Theoretical investigations on similar salicylaldehyde-based Schiff bases have revealed that the magnitude of β is highly sensitive to the nature of the substituents on both the salicylaldehyde and the amine moieties.

A study on a series of salicylaldehyde thiosemicarbazones, which share structural similarities with Schiff bases, calculated the first hyperpolarizability values to be significantly higher than that of urea, a standard NLO reference material nih.gov. For example, the calculated hyperpolarizability values for some of these compounds were found to be in the range of 4.48 to 11.66 times that of urea nih.gov. These findings underscore the potential of designing Schiff bases from this compound with substantial molecular hyperpolarizabilities.

Parameter Significance Influencing Factors
First Hyperpolarizability (β)Quantifies molecular NLO response for SHGπ-conjugation length, Donor-acceptor strength, Molecular planarity
Second Hyperpolarizability (γ)Relates to third-order NLO effectsExtent of π-electron delocalization

Applications in Analytical Reagent Development

The structural features of this compound also make it a valuable platform for the development of new analytical reagents, particularly for the detection and quantification of metal ions. The ortho-hydroxyaldehyde functionality is a well-known chelating motif that can form stable complexes with a variety of metal ions.

The formation of Schiff bases from this compound with different amines can lead to the creation of highly selective and sensitive chemosensors. The imine nitrogen and the phenolic oxygen atoms can act as donor sites, forming a coordination pocket for metal ions. The binding of a metal ion to the Schiff base ligand can induce significant changes in its photophysical properties, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity. These changes form the basis for the analytical signal.

For instance, Schiff bases derived from salicylaldehyde and its derivatives have been successfully employed as fluorescent probes for the detection of environmentally and biologically important metal ions like Al³⁺ and Zn²⁺. The binding of the metal ion can restrict the C=N isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). While specific studies detailing the use of this compound in this exact context are not widely reported, the underlying principles strongly suggest its suitability for designing such analytical reagents. The ethyl group can modulate the electronic properties and solubility of the resulting chemosensor, potentially leading to improved performance characteristics.

Target Analyte Sensing Principle Potential Advantage of this compound Moiety
Metal Ions (e.g., Al³⁺, Zn²⁺, Cu²⁺)Chelation-Enhanced Fluorescence (CHEF), ColorimetryEnhanced solubility in organic media, Fine-tuning of electronic properties for selectivity

Advanced Spectroscopic Analysis and Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Ethyl-2-hydroxybenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR techniques are essential for confirming the connectivity of the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ethyl protons to their respective carbons, and each aromatic proton to its corresponding carbon on the benzene (B151609) ring. This technique is more sensitive than older methods like DEPT-135. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing longer-range couplings between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C1, C2, and C3 of the benzene ring. For instance, the aldehydic proton (CHO) would show a three-bond correlation to the C1 carbon and a two-bond correlation to the C6 carbon, confirming its position. Similarly, protons of the ethyl group would show correlations to the C2 and C4 carbons of the aromatic ring, confirming the substituent's location. columbia.eduyoutube.com Overlaying HSQC and HMBC spectra allows for the rapid assembly of molecular fragments and differentiation of protonated versus quaternary carbons. acdlabs.com

The chemical shifts (δ) of the NMR signals are highly sensitive to the electronic environment of each nucleus. In this compound, the positions of the ethyl, hydroxyl, and aldehyde groups on the benzene ring exert predictable inductive and resonance effects.

¹H NMR: The aldehydic proton is typically found far downfield. For ortho-substituted benzaldehydes, this signal appears in the 10.20-10.50 ppm range. cdnsciencepub.com However, in salicylaldehydes (2-hydroxybenzaldehydes), strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen shields the aldehydic proton, shifting its signal upfield to around 9.89 ppm. cdnsciencepub.com The phenolic hydroxyl proton signal is also observed at a downfield position, often as a broad singlet. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the three substituents.

¹³C NMR: The carbonyl carbon of the aldehyde group is the most deshielded carbon, with a chemical shift typically around 192 ppm. researchgate.net The carbons directly attached to the electron-withdrawing hydroxyl (C2) and aldehyde (C1) groups are also shifted downfield. Intramolecular hydrogen bonding can cause deviations of up to 6 ppm from predicted chemical shifts based on simple additivity rules for substituent effects. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Aldehyde (CHO)~9.9 (singlet)~192CHO → C1, C6
Hydroxyl (OH)Downfield, broad singlet-OH → C1, C2, C3
Aromatic H4~7.0-7.5 (doublet)~120-130H4 → C2, C6, Ethyl-CH₂
Aromatic H5~6.8-7.2 (triplet)~115-125H5 → C1, C3
Aromatic H6~7.2-7.6 (doublet)~130-140H6 → C2, C4, CHO
Ethyl (-CH₂)~2.7 (quartet)~20-30Ethyl-CH₂ → C2, C4, Ethyl-CH₃
Ethyl (-CH₃)~1.2 (triplet)~10-15Ethyl-CH₃ → C3, Ethyl-CH₂
Quaternary C1, C2, C3-~120-160-

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands.

O-H Stretch: The hydroxyl group typically shows a strong, broad absorption band in the 3200-3600 cm⁻¹ region. pressbooks.pub In this molecule, the intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen results in a particularly broad and intense band in this region.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). pressbooks.pub The C-H stretches of the ethyl group and the aldehydic C-H are found in the 2850-3000 cm⁻¹ range. libretexts.org A characteristic, and often sharp, aldehyde C-H stretching peak is also expected around 2720-2850 cm⁻¹. libretexts.orgdocbrown.info

C=O Stretch: The carbonyl (C=O) stretching vibration of the aldehyde is a very strong and sharp absorption. For aromatic aldehydes, this band typically appears around 1700-1710 cm⁻¹. libretexts.orgdocbrown.info The conjugation with the benzene ring and the intramolecular hydrogen bonding both lower the frequency compared to a saturated aliphatic aldehyde (which absorbs near 1730 cm⁻¹). libretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1625 cm⁻¹ region. docbrown.info

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of C-O stretching, C-H bending, and other skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretch3200 - 3500Strong, Broad
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-H (Ethyl)Stretch2850 - 2980Medium
Aldehyde C-HStretch2720 - 2850Medium, often sharp
Carbonyl (C=O)Stretch1690 - 1710Very Strong, Sharp
Aromatic C=CStretch1450 - 1625Medium to Strong
C-OStretch1200 - 1320Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. shu.ac.uk Organic molecules with conjugated π-systems and non-bonding electrons (n electrons), known as chromophores, are responsible for this absorption.

In this compound, the chromophore consists of the benzene ring conjugated with the carbonyl group of the aldehyde. The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The primary electronic transitions observed for this molecule are:

π → π Transition:* This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com It is characteristic of conjugated systems and results in a strong absorption band, typically at a shorter wavelength (λ_max).

n → π Transition:* This lower-energy transition involves promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. youtube.com This transition is formally forbidden and results in a much weaker absorption band at a longer wavelength. youtube.com

The presence of the hydroxyl (-OH) and ethyl (-C₂H₅) groups, which act as auxochromes, modifies the absorption spectrum. These groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeWavelength Range (nm)Molar Absorptivity (ε)Description
π → π240 - 280High ( > 10,000)Strong absorption due to the conjugated aromatic aldehyde system. shu.ac.uk
n → π300 - 350Low ( < 1,000)Weak absorption characteristic of the carbonyl group, occurring at a longer wavelength. shu.ac.uk

Mass Spectrometry (MS) in Derivative Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Weight: 150.17 g/mol ), the electron ionization (EI) mass spectrum would show several characteristic ions. nih.gov

Molecular Ion (M⁺•): A peak corresponding to the intact molecule with one electron removed would be observed at m/z = 150.

Key Fragmentation Pathways:

Loss of an Aldehyde Proton (M-1): A significant peak at m/z = 149 resulting from the loss of the hydrogen atom from the aldehyde group.

Loss of Carbon Monoxide (M-28): A common fragmentation for aldehydes, leading to a peak at m/z = 122.

Loss of an Ethyl Group (M-29): Cleavage of the ethyl group would produce a prominent ion at m/z = 121. This fragment corresponds to the 2-hydroxybenzoyl cation.

Loss of a Methyl Radical from the Ethyl Group: A peak at m/z = 135 (M-15) can occur via benzylic cleavage.

Analysis of these fragments allows for the confirmation of the various structural components of the molecule, such as the presence and location of the aldehyde and ethyl groups.

Theoretical and Computational Studies on 3 Ethyl 2 Hydroxybenzaldehyde

Quantum Chemical Calculations (DFT, MP2)

Quantum chemical calculations serve as a powerful tool to investigate the fundamental characteristics of 3-Ethyl-2-hydroxybenzaldehyde. These methods are used to determine the molecule's most stable conformation, electronic distribution, and the nature of its chemical bonds.

Geometry optimization is a computational process to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For salicylaldehyde (B1680747) and its derivatives, the planarity of the structure is a key feature, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. acs.org Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. nih.gov

The presence of the ethyl group at the C3 position introduces potential rotational conformers. Computational analysis helps determine the preferred orientation of the ethyl and aldehyde groups relative to the benzene (B151609) ring to achieve the lowest energy state. The optimized structure is expected to have the hydroxyl and aldehyde groups co-planar with the benzene ring to maximize stability through resonance and the intramolecular hydrogen bond. acs.org

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.225C-C-O (hydroxyl)120.9
C-O (hydroxyl)1.362C-C=O (aldehyde)123.8
C-C (ring avg.)1.404O-H···O-
C-C (aldehyde)1.462

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.gov For salicylaldehyde derivatives, the HOMO is typically localized over the benzene ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the aldehyde group and the aromatic ring. This distribution facilitates intramolecular charge transfer. Computational studies on similar molecules like 3-Ethoxy-4-hydroxy benzaldehyde and various salicylaldehyde thiosemicarbazones have explored these properties in detail. rasayanjournal.co.innih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples based on calculations for salicylaldehyde derivatives to illustrate the typical energy ranges. Specific data for this compound was not found. rasayanjournal.co.innih.gov

ParameterEnergy (eV)
E(HOMO)-6.25
E(LUMO)-2.09
HOMO-LUMO Gap (ΔE)4.16

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl and hydroxyl groups. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. This region is typically found around the hydrogen atom of the hydroxyl group. nih.gov

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's reactive sites, which is crucial for understanding its interaction with other chemical species. nih.govrasayanjournal.co.in

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, including intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govmaterialsciencejournal.org This method analyzes the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

For a molecule like this compound, significant interactions would include the delocalization of lone pairs from the hydroxyl oxygen (n(O)) and the carbonyl oxygen (n(O)) into the antibonding π* orbitals of the benzene ring. materialsciencejournal.org These n → π* interactions contribute significantly to the stabilization of the molecule and are indicative of intramolecular charge transfer. rasayanjournal.co.inmaterialsciencejournal.org

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table shows typical interactions and stabilization energies found in salicylaldehyde derivatives, as specific NBO data for this compound is not available. rasayanjournal.co.inmaterialsciencejournal.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(O) (hydroxyl)π(C-C) (ring)~45.25
n(O) (carbonyl)π(C-C) (ring)~20.15
π(C-C) (ring)π*(C=O) (aldehyde)~15.50

Reaction Mechanism Studies and Potential Energy Surfaces (PES)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the Potential Energy Surface (PES), researchers can identify reactants, products, intermediates, and transition states. For reactions involving salicylaldehydes, such as condensations, hydroacylations, or cyclizations, DFT calculations can model the entire reaction pathway. nih.govbeilstein-journals.orgnih.gov

These studies help determine the activation energies of different steps, allowing for the identification of the rate-determining step. For instance, a combined experimental and theoretical study on the iridium-catalyzed hydroacylation of substituted oxabenzonorbornadienes with salicylaldehyde used DFT calculations to investigate the mechanism, concluding that the reductive elimination step was rate-determining and controlled the regioselectivity. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm the pathway that connects a transition state with the corresponding reactants and products on the potential energy surface. nih.gov Starting from the optimized geometry of a transition state, the IRC calculation follows the minimum energy path in both forward and reverse directions. This confirms that the identified transition state is indeed the correct one for the reaction under investigation. This method provides a clear and dynamic picture of the molecular transformations that occur during a chemical reaction, validating the proposed mechanism. nih.gov

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is a critical parameter in computational chemistry, quantifying the energy required to homolytically cleave a specific bond. It provides fundamental insights into the stability of a molecule and the likelihood of various reaction pathways. For phenolic compounds like this compound, the BDE of the phenolic O-H bond is of particular interest as it relates to antioxidant activity.

Table 1: Calculated Bond Dissociation Energies for the related compound 2-Hydroxybenzaldehyde at 298 K.
BondBond Dissociation Energy (kcal/mol)
Phenolic O-H100.0
Aldehydic C-H88.5
Cring-CHO114.4
Data sourced from computational studies on 2-hydroxybenzaldehyde researchgate.net.

Activation Energy Barriers and Reaction Favorable Paths

Computational studies are instrumental in mapping potential energy surfaces to identify favorable reaction pathways and their associated activation energy barriers. For o-hydroxybenzaldehydes, a key reaction pathway studied is the excited-state intramolecular proton transfer (ESIPT). researchgate.net In this process, the phenolic proton is transferred to the carbonyl oxygen atom in the excited state.

Density Functional Theory (DFT) calculations on o-hydroxybenzaldehyde show that while the ground state intramolecular proton transfer is not viable, the ESIPT process is favorable. researchgate.net The potential energy curves calculated using time-dependent DFT (TD-DFT) support the viability of the ESIPT process in this class of molecules. researchgate.net Such studies for this compound would involve calculating the potential energy surface along the proton transfer coordinate. The resulting activation barrier would determine the kinetics of the proton transfer. The ethyl group is not expected to fundamentally alter the feasibility of this pathway but may modulate the energy barriers and the stability of the resulting tautomer.

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations using methods like DFT are a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations predict the frequencies of fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule.

For this compound, a complete assignment of vibrational spectra can be predicted based on studies of similar molecules like 3-Chloro-4-hydroxybenzaldehyde and the isomers of hydroxybenzaldehyde. isca.meresearchgate.net The calculations would be performed on the optimized molecular geometry, and the resulting frequencies are often scaled by a factor to better match experimental values. isca.me

Key predicted vibrational modes would include:

O-H Stretching: A strong, broad band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group. Its broadness suggests involvement in intramolecular hydrogen bonding with the adjacent carbonyl oxygen. researchgate.net

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aldehydic C-H stretch is expected as a distinct, sharp band near 2750-2850 cm⁻¹. researchgate.netarabjchem.org

C-H Stretching (Ethyl Group): Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the ethyl substituent are expected in the 2850-2980 cm⁻¹ range.

C=O Stretching: The carbonyl stretch of the aldehyde group is a very strong and characteristic band in the IR spectrum, predicted to be around 1660-1680 cm⁻¹. Its position is lower than that of a non-conjugated aldehyde due to conjugation with the aromatic ring and intramolecular hydrogen bonding. arabjchem.org

C-C Stretching (Aromatic): Vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on related compounds.
Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (H-bonded)~3200Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2980Medium-Strong
Aldehydic C-H stretch2750 - 2850Medium, Sharp
C=O stretch1660 - 1680Very Strong
Aromatic C=C stretch1400 - 1600Medium-Strong
Frequency ranges are based on computational and experimental data for o-hydroxybenzaldehyde and other substituted benzaldehydes isca.meresearchgate.netarabjchem.org.

Prediction of Nonlinear Optical Properties (Hyperpolarizabilities)

Molecules with extended π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational DFT methods are widely used to calculate this property.

Studies on the isomers of hydroxybenzaldehyde have shown that they possess notable NLO characteristics. isca.meisca.me The calculation of dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) for these molecules indicates that the substitution pattern significantly influences the NLO response. isca.me For instance, para-hydroxybenzaldehyde exhibits a substantially larger hyperpolarizability compared to the ortho and meta isomers. isca.me This is attributed to a more effective charge transfer axis in the para-substituted compound.

Table 3: Calculated Electronic and NLO Properties for Isomers of the related compound Hydroxybenzaldehyde.
Parameterortho-Hydroxybenzaldehydemeta-Hydroxybenzaldehydepara-Hydroxybenzaldehyde
Dipole Moment (Debye)5.02014.91013.4655
Mean Polarizability (a.u.)88.415389.35790.933
Total Hyperpolarizability (a.u.)SmallestIntermediateLargest
Data calculated at the DFT/B3LYP/6-311++G(d,p) level of theory isca.me.

Solvent Effects on Molecular and Electronic Properties

The molecular and electronic properties of a compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. primescholars.com

For a molecule like this compound, solvent polarity is expected to affect its optimized geometry, electronic spectra, and frontier molecular orbitals (HOMO-LUMO). Computational studies on related flavonoids and substituted benzaldehydes in solvents of varying polarity (e.g., toluene, ethanol, water) demonstrate these effects. primescholars.commdpi.com

Key anticipated solvent effects include:

Electronic Spectra: The UV-Visible absorption maxima can shift depending on the solvent polarity. For transitions involving an increase in dipole moment, polar solvents typically induce a red-shift (bathochromic shift). mdpi.com TD-DFT calculations within a PCM framework can predict these solvatochromic shifts.

Molecular Orbitals: The energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, can be altered by the solvent. Polar solvents tend to stabilize the orbitals, but the effect may be different for HOMO and LUMO, leading to a change in the energy gap, which is related to the chemical reactivity of the molecule.

Theoretical investigations on 5-Bromo-2-hydroxybenzaldehyde have utilized DFT and TD-DFT to analyze its UV-Visible spectrum in different solvents like chloroform, methanol, and water, providing a template for how such studies would be approached for the 3-ethyl derivative. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Ethyl-2-hydroxybenzaldehyde, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis involves refluxing 2-ethylphenol with paraformaldehyde, MgCl₂, and triethylamine in acetonitrile. Reaction efficiency hinges on controlling the stoichiometry of paraformaldehyde (excess molar ratios improve aldehyde formation) and monitoring reaction progress via TLC . Post-reaction quenching with 1 M HCl and purification via column chromatography are critical to isolate the product (73% yield). Adjusting catalyst concentration (e.g., MgCl₂) and optimizing reflux time may enhance yield .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the aldehyde proton (δ ~9.8 ppm) and ethyl/hydroxy group positions.
  • Mass spectrometry (EI-MS) for molecular ion validation (expected m/z ~150).
  • HPLC with UV detection (λ ~280 nm) to assess purity. Cross-reference with databases like PubChem or NIST Chemistry WebBook .

Q. What solvent systems are recommended for recrystallizing this compound, and how does solubility affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (~8 mg/mL at 25°C) but dissolves well in ethanol, ethyl acetate, or acetonitrile . For recrystallization, use ethanol-water mixtures (gradient cooling) to achieve high-purity crystals. Solubility data must guide reaction solvent selection to avoid precipitation during synthesis .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Monitor degradation via periodic FT-IR analysis (loss of C=O stretch at ~1700 cm⁻¹ indicates oxidation). Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 for structure refinement . Key parameters include bond angles at the hydroxy-ethyl-aldehyde junction and torsional angles of the ethyl group. Compare experimental data with computational models (DFT) to validate intramolecular hydrogen bonding .

Q. What contradictions arise in reaction pathways when synthesizing derivatives of this compound, and how can they be addressed?

  • Methodological Answer : Bromination or methoxylation may yield unexpected regioselectivity due to steric hindrance from the ethyl group. For example, bromination at the ortho position (relative to -OH) might dominate despite para being electronically favored. Use in situ monitoring (e.g., Raman spectroscopy) and DFT-based transition-state modeling to clarify reaction mechanisms .

Q. How do computational methods (e.g., DFT or MD simulations) enhance the understanding of this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., ethanol) can predict aggregation behavior or solvation effects on reaction kinetics .

Q. What methodological challenges arise when correlating spectroscopic data with crystallographic results for this compound?

  • Methodological Answer : Discrepancies between NMR-derived coupling constants and SC-XRD torsional angles may occur due to dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility and compare with rigid lattice models from XRD .

Q. How can researchers design bioactivity assays for this compound derivatives while mitigating cytotoxicity?

  • Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock) to predict binding affinity to target enzymes (e.g., kinases). Validate with in vitro assays (e.g., MTT for cytotoxicity) using HEK-293 or HepG2 cells. Dose-response curves and IC₅₀ calculations are essential to differentiate bioactivity from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.